ACETAMIDO-2-DEOXY-D-GALACTOPYRANOSE, 2-(RG)
ACETAMIDO-2-DEOXY-D-GALACTOPYRANOSE, 2-(RG)
N-acetyl-D-galactosamine is the D-enantiomer of N-acetylgalactosamine. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine.
The N-acetyl derivative of galactosamine.
The N-acetyl derivative of galactosamine.
Brand Name:
Vulcanchem
CAS No.:
1136-42-1
VCID:
VC0072797
InChI:
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula:
C8H15NO6
Molecular Weight:
221.21 g/mol
ACETAMIDO-2-DEOXY-D-GALACTOPYRANOSE, 2-(RG)
CAS No.: 1136-42-1
Main Products
VCID: VC0072797
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
CAS No. | 1136-42-1 |
---|---|
Product Name | ACETAMIDO-2-DEOXY-D-GALACTOPYRANOSE, 2-(RG) |
Molecular Formula | C8H15NO6 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
Standard InChIKey | OVRNDRQMDRJTHS-KEWYIRBNSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Description | N-acetyl-D-galactosamine is the D-enantiomer of N-acetylgalactosamine. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine. The N-acetyl derivative of galactosamine. |
Synonyms | 2 Acetamido 2 D galactopyranose 2 Acetamido 2 Deoxy D Galactose 2 Acetamido 2 Deoxygalactose 2-Acetamido-2-D-galactopyranose 2-Acetamido-2-Deoxy-D-Galactose 2-Acetamido-2-Deoxygalactose Acetylgalactosamine N Acetyl D Galactosamine N-Acetyl-D-Galactosamine |
PubChem Compound | 35717 |
Last Modified | Nov 11 2021 |
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